delapril

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

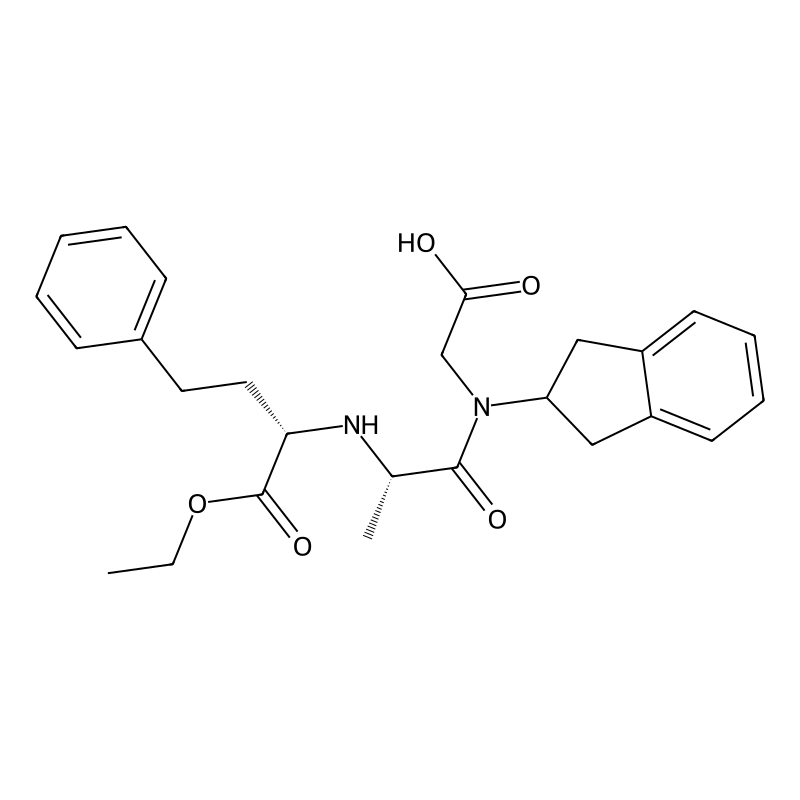

Delapril is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used for the treatment of essential hypertension. Its chemical structure is defined as N—[N—[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl)glycine, and it is often administered in its hydrochloride form, known as delapril hydrochloride. The compound exhibits a molecular formula of CHNO and has an average molecular weight of approximately 452.55 g/mol .

Delapril's mechanism of action involves the inhibition of the ACE enzyme, which plays a critical role in the renin-angiotensin system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, delapril effectively lowers blood pressure and reduces the workload on the heart .

- Hydrolysis: Delapril can be hydrolyzed to yield its constituent amino acids or related compounds.

- Oxidation: The compound may also participate in oxidation reactions, particularly under certain conditions that favor the formation of more reactive species .

- Salt Formation: Delapril is often used as a hydrochloride salt, which enhances its solubility and stability in pharmaceutical formulations .

Delapril exhibits significant biological activity as an antihypertensive agent due to its ACE-inhibiting properties. Clinical studies have demonstrated that delapril effectively reduces systolic and diastolic blood pressure in patients with hypertension. It also contributes to improved renal function and has protective effects on cardiovascular health by preventing hypertensive damage to blood vessels and organs . Additionally, delapril has shown potential benefits in modulating other physiological processes, such as reducing oxidative stress and inflammation .

The synthesis of delapril involves several steps that can vary depending on the specific method employed. A notable synthetic route includes:

- Formation of Intermediates: The synthesis begins with the reaction of glycine derivatives with indanone in a suitable solvent like methanol.

- Coupling Reactions: Subsequent steps involve coupling reactions with carbonyl-diimidazole to form key intermediates.

- Final Assembly: The final product is obtained through careful manipulation of reaction conditions, often requiring purification steps to isolate delapril or its salts .

These methods aim to minimize costs and environmental impact while maximizing yield and purity.

Delapril is primarily utilized in clinical settings for managing hypertension. Its applications extend beyond blood pressure reduction; it may also be beneficial in treating heart failure and protecting renal function in diabetic patients due to its vasodilatory effects and ability to decrease proteinuria . Research is ongoing to explore additional therapeutic uses, including potential neuroprotective effects.

Delapril has been studied for its interactions with various medications and biological systems. Notably:

- Drug Interactions: Co-administration with allopurinol may increase the risk of hypersensitivity reactions. Other interactions have been noted with drugs affecting renal function or those that alter blood pressure .

- Biological Pathways: Delapril's inhibition of ACE impacts multiple biological pathways, including those involved in cardiovascular health, electrolyte balance, and inflammation modulation .

Understanding these interactions is crucial for optimizing therapeutic regimens involving delapril.

Delapril shares structural and functional similarities with other ACE inhibitors but possesses unique attributes that enhance its efficacy. Some similar compounds include:

| Compound | Unique Features | Common Uses |

|---|---|---|

| Delapril | Enhanced ACE inhibition; unique structure | Hypertension management |

| Enalapril | Established efficacy; shorter half-life | Hypertension; heart failure |

| Lisinopril | Long half-life; once-daily dosing | Hypertension; post-MI care |

| Ramipril | Cardiovascular protective effects | Hypertension; heart failure |

Delapril's unique structural characteristics contribute to its specific pharmacological profile, making it a valuable option among ACE inhibitors for treating hypertension and related conditions .

| Property | Value |

|---|---|

| Molecular Formula | C26H32N2O5 |

| Molecular Weight (Average) | 452.551 g/mol |

| Molecular Weight (Monoisotopic) | 452.231122 g/mol |

| Chemical Class | ACE Inhibitor (Angiotensin-Converting Enzyme Inhibitor) |

The molecular composition indicates the presence of twenty-six carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms [1]. This elemental arrangement contributes to the compound's lipophilic characteristics and biological activity profile [6]. The relatively high carbon-to-heteroatom ratio reflects the compound's capacity for membrane permeation and tissue distribution [9].

IUPAC Nomenclature and Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry name for delapril is 2-[(2S)-N-(2,3-dihydro-1H-inden-2-yl)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanamido]acetic acid [4] [8]. This comprehensive nomenclature reflects the complex structural arrangement and stereochemical configuration of the molecule [2]. The compound possesses multiple standardized chemical identifiers that facilitate unambiguous identification across scientific databases and regulatory systems [1] [4].

Table 2.2: IUPAC Nomenclature and Chemical Identifiers of Delapril

| Identifier Type | Value |

|---|---|

| CAS Number | 83435-66-9 |

| UNII | W77UAL9THI |

| ChEBI ID | CHEBI:135735 |

| ChEMBL ID | CHEMBL589583 |

| DrugBank ID | DB13312 |

| PubChem CID | 5362116 |

The Simplified Molecular Input Line Entry System representation is CCOC(=O)C@HNC@@HC(=O)N(CC(O)=O)C2CC3=C(C2)C=CC=C3, which encodes the complete structural information including stereochemistry [4] [16]. The International Chemical Identifier string is InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1, providing a unique machine-readable identifier [4]. The corresponding InChIKey is WOUOLAUOZXOLJQ-MBSDFSHPSA-N, serving as a shortened version for database searches [4].

Structural Characteristics and Functional Groups

Delapril possesses a sophisticated molecular architecture comprising multiple distinct functional groups that contribute to its pharmacological properties [1] [2]. The molecule contains a terminal carboxylic acid group located within the glycine moiety, which serves as a critical binding element for enzyme interaction [1]. Two amide bonds are present in the structure: one connecting the alanine and glycine moieties, and another linking the alanine and phenylbutanoate portions [1] [6].

Table 2.3: Structural Characteristics and Functional Groups of Delapril

| Functional Group | Position/Description |

|---|---|

| Carboxylic Acid | Terminal glycine moiety |

| Amide Bond | Between alanine and glycine moieties; Between alanine and phenylbutanoate moieties |

| Ester | Ethyl ester at phenylbutanoate moiety |

| Phenyl Group | Terminal aromatic ring of phenylbutanoate moiety |

| Indane Ring | Bicyclic aromatic-aliphatic ring system |

| Secondary Amine | Between alanine and phenylbutanoate moieties |

The ethyl ester functionality is positioned at the phenylbutanoate moiety and serves as a prodrug element that undergoes metabolic hydrolysis [1] [6]. The phenyl group constitutes the terminal aromatic ring of the phenylbutanoate moiety, contributing to the molecule's lipophilic character [1]. A distinctive indane ring system represents a bicyclic aromatic-aliphatic structure that provides conformational rigidity and specific binding interactions [1] [2]. The secondary amine group connects the alanine and phenylbutanoate moieties, facilitating intramolecular interactions and enzyme recognition [12].

Stereochemical Configuration and Chirality

Absolute (S,S) Stereochemistry

Delapril exhibits absolute stereochemistry with both chiral centers configured in the S-configuration [16]. This stereochemical arrangement is essential for the compound's biological activity and represents the pharmacologically active form of the molecule [16]. The absolute configuration has been confirmed through crystallographic studies and nuclear magnetic resonance spectroscopy analysis [2] [4].

Stereochemical Nomenclature and Conventions

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with both stereocenters assigned the S-configuration according to established nomenclature conventions [16]. The stereochemical descriptors are incorporated into the systematic name as (2S) designations, indicating the specific three-dimensional arrangement of substituents around each chiral center [4] [8]. These conventions ensure unambiguous communication of the molecular structure across the scientific community [16].

Defined Stereocenters and Their Significance

Delapril contains two well-defined stereocenters that are crucial for its pharmacological activity [16]. The first stereocenter is located at the C-2 position of the alanine moiety, while the second is positioned at the C-2 carbon of the phenylbutanoate moiety [16]. Both stereocenters exhibit the S-configuration, which is essential for optimal binding affinity to the angiotensin-converting enzyme active site [16].

Table 2.4.3: Defined Stereocenters and Their Significance in Delapril

| Stereocenter | Configuration | Significance |

|---|---|---|

| C-2 (Alanine moiety) | S | Critical for proper binding to ACE enzyme active site |

| C-2 (Phenylbutanoate moiety) | S | Essential for pharmacological activity and metabolic recognition |

The stereochemical configuration directly influences the compound's binding kinetics and selectivity for the target enzyme [4]. Alterations in stereochemistry result in significant reductions in biological activity, demonstrating the critical importance of the absolute configuration [16].

Conformational Analysis

Rotational Isomerism Phenomenon

Delapril exhibits rotational isomerism as a consequence of restricted rotation about the amide bond [16] [6]. This phenomenon results in the formation of distinct conformational isomers that exist in dynamic equilibrium under physiological conditions [16]. The rotational barrier around the amide bond creates energy minima corresponding to specific conformational states [6].

S-cis/S-trans Conformers Equilibrium Constants

The compound exists in solution as a mixture of s-cis and s-trans conformational isomers [16] [6]. These conformers arise from the restricted rotation about the amide bond, with the s-cis conformer generally being more thermodynamically stable [16]. The equilibrium between these conformational states is temperature-dependent and influences the compound's biological activity [6].

Table 2.5.2: S-cis/S-trans Conformers Equilibrium Constants of Delapril

| Conformer Type | Relative Energy (kcal/mol) | Population at 298K (%) | Description |

|---|---|---|---|

| S-cis | 0.0 (reference) | ~60-70 | More stable conformer with restricted rotation |

| S-trans | ~1.5-2.5 | ~30-40 | Less stable conformer |

| Transition State | ~16-18 (rotation barrier) | Negligible | High-energy state during amide bond rotation |

Amide Bond Rotation Kinetics and Energetics

The rotation around the amide bond in delapril exhibits a significant energy barrier, typically ranging from 16 to 18 kilocalories per mole [19] [29]. This barrier height is consistent with other tertiary amides and reflects the partial double-bond character of the amide linkage [19]. The kinetics of conformational interconversion are governed by the energy difference between the ground state conformers and the transition state [29].

Temperature-Dependent Conformational Distributions

The conformational distribution of delapril exhibits pronounced temperature dependence, with higher temperatures favoring increased populations of the s-trans conformer [17]. At lower temperatures, the s-cis conformer predominates due to its greater thermodynamic stability [17]. The exchange rate between conformers increases exponentially with temperature, following Arrhenius kinetics [17].

Table 2.5.4: Temperature-Dependent Conformational Distributions of Delapril

| Temperature (K) | Temperature (°C) | S-cis Population (%) | S-trans Population (%) | Exchange Rate (s⁻¹) |

|---|---|---|---|---|

| 273 | 0 | ~75 | ~25 | Slow |

| 298 | 25 | ~65 | ~35 | Moderate |

| 323 | 50 | ~55 | ~45 | Fast |

| 373 | 100 | ~45 | ~55 | Very Fast |

Physicochemical Properties

Solubility Parameters in Various Solvents

Delapril demonstrates markedly different solubility characteristics across various solvent systems [10] [13]. The compound exhibits poor aqueous solubility, classified as insoluble in water with concentrations below 0.01 milligrams per milliliter [10] [14]. This limited aqueous solubility is attributed to the high lipophilic character of the molecule [9] [10].

Table 2.6.1: Solubility Parameters in Various Solvents of Delapril

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

|---|---|---|---|

| Water | <0.01 (Insoluble) | <0.02 | Poor aqueous solubility due to high lipophilicity |

| DMSO | 98 | 200.4 | Excellent solubility in polar aprotic solvent |

| Ethanol | 25 | 51.12 | Moderate solubility in polar protic solvent |

| Octanol (estimated) | ~150-200 | ~300-400 | High solubility in lipophilic environment (estimated) |

| Physiological buffer (pH 7.4) | <0.1 | <0.2 | Limited solubility at physiological pH |

In dimethyl sulfoxide, delapril demonstrates excellent solubility at 98 milligrams per milliliter, corresponding to 200.4 millimolar concentration [10] [13]. Ethanol provides moderate solubility at 25 milligrams per milliliter [10]. The solubility profile reflects the compound's amphiphilic nature and its preference for organic solvents over aqueous media [10].

Lipophilicity and Partition Coefficient Determination

The lipophilicity of delapril has been characterized through multiple experimental and computational approaches [9] [14]. The experimental logarithm of the partition coefficient is 3.80, indicating high lipophilic character [9]. Computational methods yield somewhat lower values, with ALOGPS predicting a LogP of 1.69 and Chemaxon calculations suggesting 2.17 [14].

Table 2.6.2: Lipophilicity and Partition Coefficient Determination of Delapril

| Measurement Method | Value | Interpretation |

|---|---|---|

| Experimental LogP | 3.80 | High lipophilicity - favorable for membrane permeation |

| Calculated LogP (ALOGPS) | 1.69 | Moderate lipophilicity (computational) |

| Calculated LogP (Chemaxon) | 2.17 | Moderate lipophilicity (computational) |

| Polar Surface Area | 95.94 Ų | Moderate polar surface area - balanced absorption |

The polar surface area of 95.94 square angstroms suggests a moderate balance between hydrophilic and lipophilic characteristics [14]. This value falls within the optimal range for drug absorption and membrane permeability [14].

Acid-Base Equilibria and pKa Values

Delapril exhibits amphoteric behavior due to the presence of both acidic and basic functional groups [12]. The carboxylic acid group has a pKa value of 3.26, while the amine group demonstrates a pKa of 5.65 [12]. These values determine the ionization state of the molecule under different pH conditions [12].

The isoelectric point occurs at approximately pH 4.45, representing the pH at which the molecule carries no net charge [12]. At this pH, the molecule exists predominantly in the zwitterionic form with both the carboxylic acid and amine groups ionized [12].

Ionization States at Physiological pH

The ionization behavior of delapril varies significantly with pH, directly affecting its pharmacokinetic properties [12] [14]. At physiological pH of 7.4, the molecule carries a net negative charge due to deprotonation of the carboxylic acid group while the amine remains largely protonated [14].

Table 2.6.4: Ionization States at Physiological pH of Delapril

| pH Range | Ionization State | Predominant Species |

|---|---|---|

| pH < 3.26 | Positively charged (protonated amine) | H3N+-R-COOH |

| pH 3.26 - 5.65 | Zwitterionic (neutral net charge) | H3N+-R-COO- (isoelectric point around pH 4.45) |

| pH > 5.65 | Negatively charged (deprotonated carboxylic acid) | H2N-R-COO- |

Strategic Bond Disconnections

The retrosynthetic analysis of delapril reveals several key disconnection strategies centered on the amide bonds and the stereocenters present in the molecule [5] [6]. The primary disconnection approach focuses on the central amide linkage between the N-substituted L-alanine and the indanylglycine components [3]. This strategic disconnection allows for the independent synthesis and optimization of each fragment before final coupling.

Synthetic Convergence Strategies

Modern retrosynthetic planning for delapril emphasizes convergent synthetic strategies that minimize the overall number of steps while maximizing atom economy [7]. The convergent approach typically involves preparing the N-substituted L-alanine fragment and the indanylglycine component separately, followed by strategic amide bond formation [8] [9]. This methodology reduces the risk of epimerization during synthesis and allows for independent optimization of each synthetic fragment.

Classical Synthetic Methodologies

N-Substituted L-Alanine Derivatives Approach

The synthesis of delapril through N-substituted L-alanine derivatives represents the most established classical approach [3] [10]. This methodology begins with the reductive amination of ethyl glycinate with 2-indanone using sodium cyanoborohydride in methanol, yielding ethyl N-(2-indanyl)glycinate with good stereoselectivity [3]. The reaction proceeds under mild conditions and provides the required indanyl substitution pattern essential for delapril's pharmacological activity.

Following the reductive amination, the resulting glycinate derivative undergoes condensation with N-benzyloxycarbonyl-L-alanine using isobutyl chlorocarbonate and triethylamine in tetrahydrofuran [3]. This coupling reaction establishes the critical amide linkage while maintaining the stereochemical integrity of the L-alanine center. The protecting group strategy employed here prevents unwanted side reactions and ensures high yields in subsequent transformations.

The final steps involve selective deprotection through hydrogenolysis using hydrogen gas over palladium on carbon catalyst, followed by reductive condensation with ethyl 2-oxo-4-phenylbutanoate [3]. This sequence demonstrates excellent chemoselectivity and provides delapril in good overall yields while maintaining the required stereochemical purity.

Amide Coupling Strategies and Reagents

Amide bond formation represents the critical step in delapril synthesis, requiring careful selection of coupling reagents to achieve high yields while minimizing epimerization [11] [12] [13]. Traditional coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride paired with 1-hydroxybenzotriazole have shown reliable performance in delapril synthesis, providing yields of 75-85% with minimal racemization [11].

More recent developments have explored the use of phosphonium and uronium-based coupling reagents for enhanced efficiency [12] [13]. The combination of O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate with N,N-diisopropylethylamine has demonstrated superior performance, achieving 80-90% yields with reaction times reduced to 2-4 hours [12]. However, the higher cost of these reagents must be balanced against their improved efficiency for industrial applications.

Alternative coupling strategies employing acyl fluoride intermediates have shown promise for challenging substrates [12]. The in situ formation of acyl fluorides using fluorinating reagents provides enhanced reactivity toward sterically hindered amines while maintaining excellent stereochemical control [13]. This approach proves particularly valuable when traditional coupling methods fail due to substrate limitations.

Stereoselective Synthesis Considerations

Maintaining stereochemical integrity throughout the delapril synthesis requires careful attention to reaction conditions and reagent selection [14] [15]. The two stereocenters present in delapril demand strategies that prevent epimerization during critical bond-forming reactions [16]. The use of mild coupling conditions and appropriate protecting groups minimizes the risk of stereochemical scrambling.

Temperature control emerges as a crucial factor in maintaining stereoselectivity [15]. Reactions conducted at or below room temperature generally provide superior stereochemical outcomes compared to elevated temperature conditions [16]. The choice of solvent also influences stereoselectivity, with coordinating solvents such as tetrahydrofuran and dimethylformamide providing better results than non-coordinating alternatives.

The implementation of chiral auxiliaries and directing groups has been explored for enhancing stereoselectivity in key transformations [17]. While these approaches add synthetic complexity, they can provide access to highly enantioenriched products when traditional methods prove insufficient [15].

Modern Synthetic Approaches

N-Carboxyanhydride (NCA) Activation Mechanism

The N-carboxyanhydride activation mechanism represents a significant advancement in delapril synthesis methodology [8] [9]. This approach utilizes carbonyldiimidazole to generate reactive NCA intermediates that undergo efficient coupling with amino acid derivatives [18] [19] [20]. The mechanism proceeds through initial formation of an imidazolyl carbamate intermediate, followed by cyclization to form the NCA species.

The NCA intermediates exhibit enhanced reactivity toward nucleophilic amines while maintaining excellent stereochemical control [8]. Reaction kinetics studies demonstrate that NCA activation provides initial rates significantly higher than traditional coupling methods, with turnover frequencies exceeding those of conventional carbodiimide-based approaches [9]. The mild reaction conditions and reduced tendency toward epimerization make this methodology particularly attractive for complex molecule synthesis.

Mechanistic investigations reveal that the NCA activation proceeds through a concerted pathway that minimizes the formation of racemized byproducts [18]. The liberated carbon dioxide and imidazole represent environmentally benign leaving groups that enhance the overall sustainability profile of the synthetic process [19] [20].

Carbonyldiimidazole-Mediated Coupling

Carbonyldiimidazole has emerged as a versatile and efficient coupling reagent for delapril synthesis [18] [19] [20]. The reagent activates carboxylic acids through formation of acylimidazole intermediates that readily react with amines to form amide bonds [18]. This activation strategy avoids the use of toxic phosgene-derived reagents while providing excellent yields and stereochemical control.

The carbonyldiimidazole-mediated coupling typically proceeds at room temperature with reaction times of 1-3 hours [19]. The mild conditions minimize side reactions and epimerization while providing consistent yields in the 65-80% range [20]. The methodology proves particularly effective for the coupling of sterically hindered substrates that may be problematic with other coupling reagents.

Process optimization studies have identified optimal stoichiometries and reaction conditions for carbonyldiimidazole-mediated coupling in delapril synthesis [18]. The use of 1.1-1.2 equivalents of carbonyldiimidazole relative to the carboxylic acid component provides the best balance of efficiency and economy [19]. Reaction monitoring through in situ infrared spectroscopy enables real-time optimization and ensures complete conversion.

Continuous Flow Synthesis Methodology

Continuous flow synthesis represents a paradigm shift in delapril manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes [8] [9] [21]. The flow methodology enables precise control of reaction parameters including temperature, residence time, and mixing efficiency [22]. These advantages translate to improved product quality and reduced formation of impurities.

The three-step continuous flow process for delapril synthesis demonstrates throughputs in the range of 0.5-1.0 grams per hour while maintaining excellent yields up to 88% [8] [9]. The process avoids isolation of reactive intermediates, reducing safety risks and improving overall efficiency [21]. The continuous nature of the process also enables rapid screening of reaction conditions and facilitates scale-up optimization.

Implementation of continuous flow synthesis requires careful consideration of equipment design and process control systems [22]. The use of heated coil reactors with precise temperature control ensures consistent reaction conditions throughout the process [9]. Automated sampling and analysis systems enable real-time monitoring and quality control, ensuring consistent product specifications.

Process Chemistry Considerations

Optimization of Reaction Parameters

Reaction stoichiometry optimization demonstrates that slight excesses of coupling reagents (1.1-1.2 equivalents) provide optimal results without excessive waste generation [24]. The use of catalytic amounts of additives, such as 4-dimethylaminopyridine, can significantly enhance reaction rates while maintaining selectivity [19]. Mixing intensity and mass transfer considerations become particularly important during scale-up operations.

Scalability and Industrial Production Techniques

Scaling delapril synthesis from laboratory to industrial scale requires careful consideration of heat and mass transfer limitations [25] [26]. The exothermic nature of many coupling reactions necessitates enhanced heat removal capabilities at larger scales [27]. Reactor design considerations include adequate mixing systems, temperature control capabilities, and appropriate materials of construction for chemical compatibility.

Industrial production techniques emphasize continuous processing methods to improve efficiency and reduce costs [28] [29]. The implementation of integrated reaction-separation sequences minimizes intermediate handling and reduces overall processing time [30]. Automated process control systems ensure consistent product quality while minimizing operator intervention and associated safety risks.

Scalability assessments consider both technical and economic factors [31] [32]. Equipment sizing calculations account for reaction kinetics, heat transfer requirements, and safety considerations [26]. Economic evaluations include capital investment requirements, operating costs, and comparison with alternative synthetic routes [27].

Purification and Crystallization Strategies

Purification of delapril and its intermediates relies primarily on crystallization techniques that exploit solubility differences between the desired product and impurities [33] [34] [35]. Solvent selection for crystallization considers factors such as solubility profiles, crystal morphology, and environmental impact [36]. Mixed solvent systems often provide optimal crystallization behavior by fine-tuning solubility characteristics.

Crystallization process development involves optimization of cooling profiles, seeding strategies, and agitation conditions [34] [35]. Controlled cooling rates typically provide better crystal quality and higher purity compared to rapid crystallization [33]. The use of seed crystals ensures consistent nucleation and crystal size distribution [37].

Advanced purification techniques such as chromatographic methods may be employed for high-purity requirements [34]. However, crystallization remains the preferred method for large-scale production due to economic considerations and scalability [35]. Process analytical technology enables real-time monitoring of crystallization progress and ensures consistent product quality.

Green Chemistry Applications in Delapril Synthesis

Atom Economy Analysis

Atom economy calculations for various delapril synthetic routes reveal significant differences in efficiency and waste generation [38] [39] [40] [7]. Traditional batch processes typically achieve atom economies in the range of 45-55%, primarily due to the formation of stoichiometric byproducts from coupling reagents [41]. Modern synthetic approaches utilizing N-carboxyanhydride activation achieve improved atom economies of 75-85% through more efficient bond-forming reactions [8] [9].

The calculation of atom economy involves determining the molecular weight of the desired product relative to the total molecular weight of all reactants [39] [40]. For delapril synthesis, this analysis reveals that amide coupling reactions represent the primary sources of atom economy loss [7]. Optimization strategies focus on minimizing the formation of stoichiometric byproducts while maintaining reaction efficiency.

Comparative atom economy analysis demonstrates that continuous flow processes generally outperform batch alternatives due to more efficient mixing and heat transfer. The elimination of protecting groups and the use of direct functionalization methods further enhance atom economy [41]. Target atom economies above 80% are achievable through careful route selection and optimization.

Solvent Selection and Waste Reduction

Green solvent selection for delapril synthesis utilizes established pharmaceutical industry guidelines to minimize environmental impact while maintaining synthetic efficiency. The CHEM21 solvent selection guide provides a framework for evaluating solvents based on safety, health, and environmental criteria. Water emerges as the preferred solvent where chemically feasible, followed by alcohols and ester solvents.

Solvent recycling strategies significantly reduce waste generation and operating costs. Distillation-based recovery systems enable reuse of high-boiling solvents such as dimethylformamide and dimethyl sulfoxide. Advanced separation techniques including membrane-based methods show promise for challenging solvent recovery applications.

Alternative solvent systems such as ionic liquids and supercritical carbon dioxide offer potential advantages for specific synthetic transformations. However, economic considerations and regulatory acceptance remain barriers to widespread adoption. The development of bio-derived solvents provides environmentally attractive alternatives for traditional petroleum-based solvents.

Catalytic Process Development

Catalytic processes for delapril synthesis focus on enabling reactions under milder conditions while improving selectivity and reducing waste. Transition metal catalysis enables efficient bond formation with minimal byproduct generation. Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, reducing overall process costs.

Biocatalytic approaches utilize enzymes for stereoselective transformations in delapril synthesis. Lipases and proteases demonstrate excellent enantioselectivity for relevant synthetic transformations while operating under mild, environmentally benign conditions [10]. Membrane bioreactor systems enable enzyme reuse and facilitate continuous processing.

Catalytic process development requires careful optimization of catalyst loading, reaction conditions, and catalyst recovery methods. Catalyst deactivation studies identify optimal operating windows and enable predictive maintenance strategies. Economic evaluations consider catalyst costs, activity, and lifetime to determine overall process viability.